molecular formula C16H16N2O2 B14599268 (4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone CAS No. 61088-28-6

(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone

Katalognummer: B14599268
CAS-Nummer: 61088-28-6
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: VTLYMYXQNOHFND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone is a complex organic compound that features a unique fusion of indole and piperidine moieties. Indole derivatives are known for their diverse biological activities, while piperidine derivatives are significant in pharmaceutical applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the indole moiety can be synthesized through Fischer indole synthesis, while the piperidine ring can be introduced via reductive amination .

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the indole or piperidine rings .

Wissenschaftliche Forschungsanwendungen

(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity . These interactions can influence cellular pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone is unique due to its fused ring structure, combining the properties of both indole and piperidine derivatives. This fusion can result in enhanced biological activity and specificity, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

61088-28-6

Molekularformel

C16H16N2O2

Molekulargewicht

268.31 g/mol

IUPAC-Name

4H-furo[3,2-b]indol-2-yl(piperidin-1-yl)methanone

InChI

InChI=1S/C16H16N2O2/c19-16(18-8-4-1-5-9-18)14-10-13-15(20-14)11-6-2-3-7-12(11)17-13/h2-3,6-7,10,17H,1,4-5,8-9H2

InChI-Schlüssel

VTLYMYXQNOHFND-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=O)C2=CC3=C(O2)C4=CC=CC=C4N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.